CAL-130 Hydrochloride
CAL-130 Hydrochloride
CAL-130 Hcl is a novel phosphoinositide 3-kinase (PI3K) inhibitor. It is reported that combined inhibition of PI3Kγ/δ as therapy for T cell acute lymphoblastic leukemia (T-ALL).IC50 value:Target: PI3KIn the absence of PTEN phosphatase tumor suppressor function, PI3Kγ or PI3Kδ alone can support leukemogenesis, whereas inactivation of both isoforms suppressed tumor formation. The reliance of PTEN null T-ALL on the combined activities of PI3Kγ/δ was further demonstrated by the ability of a dual inhibitor to reduce disease burden and prolong survival in mice as well as prevent proliferation and promote activation of proapoptotic pathways in human tumors.
Brand Name:
Vulcanchem
CAS No.:
1431697-78-7
VCID:
VC0002936
InChI:
SMILES:
Molecular Formula:
C23H23ClN8O
Molecular Weight:
462.93
CAL-130 Hydrochloride
CAS No.: 1431697-78-7
Inhibitors
VCID: VC0002936
Molecular Formula: C23H23ClN8O
Molecular Weight: 462.93
CAS No. | 1431697-78-7 |
---|---|
Product Name | CAL-130 Hydrochloride |
Molecular Formula | C23H23ClN8O |
Molecular Weight | 462.93 |
Description | CAL-130 Hcl is a novel phosphoinositide 3-kinase (PI3K) inhibitor. It is reported that combined inhibition of PI3Kγ/δ as therapy for T cell acute lymphoblastic leukemia (T-ALL).IC50 value:Target: PI3KIn the absence of PTEN phosphatase tumor suppressor function, PI3Kγ or PI3Kδ alone can support leukemogenesis, whereas inactivation of both isoforms suppressed tumor formation. The reliance of PTEN null T-ALL on the combined activities of PI3Kγ/δ was further demonstrated by the ability of a dual inhibitor to reduce disease burden and prolong survival in mice as well as prevent proliferation and promote activation of proapoptotic pathways in human tumors. |
Synonyms | (R)-2-(1-((2-amino-7H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride |
Reference | [1]. Subramaniam Prem S, et al. Targeting nonclassical oncogenes for therapy in T-ALL. Cancer cell (2012), 21(4), 459-72. [2]. Hirsch E, et al. Cancer Cell. 2012 Apr 17;21(4):449-50. doi: 10.1016/j.ccr.2012.03.025. |
Last Modified | Aug 20 2021 |
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